

Spectroscopic Data of 3,4-Dichlorobenzotrifluoride: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,4-Dichlorobenzotrifluoride

Cat. No.: B146526

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Dichlorobenzotrifluoride**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of fluorinated organic compounds.

Spectroscopic Data Summary

The empirical formula for **3,4-Dichlorobenzotrifluoride** is $C_7H_3Cl_2F_3$, and it has a molecular weight of approximately 215.00 g/mol. [1][2] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **3,4-Dichlorobenzotrifluoride**, 1H , ^{13}C , and ^{19}F NMR spectra provide key insights into its aromatic and trifluoromethyl moieties.

1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not available	Data not available	Data not available	Aromatic Protons

¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not available	Aromatic and Trifluoromethyl Carbons

¹⁹F NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not available	-CF ₃ Group

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the structure. The mass spectrum of **3,4-Dichlorobenzotrifluoride** shows a characteristic isotopic pattern due to the presence of two chlorine atoms.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
214	Data not available	$[M]^+$ (with ³⁵ Cl ₂) [2]
216	Data not available	$[M+2]^+$ (with one ³⁵ Cl and one ³⁷ Cl) [2]
218	Data not available	$[M+4]^+$ (with ³⁷ Cl ₂)
179	Data not available	$[M-Cl]^+$ [2]
Additional fragments not available	Data not available	Fragment Ions

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of **3,4-Dichlorobenzotrifluoride** is expected to show characteristic absorptions for the aromatic C-H and C=C bonds, as well as strong absorptions for the C-F and C-Cl bonds.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	Data not available	Aromatic C-H stretch
Data not available	Data not available	Aromatic C=C stretch
Data not available	Data not available	C-F stretch (CF ₃)
Data not available	Data not available	C-Cl stretch

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **3,4-Dichlorobenzotrifluoride** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.[\[1\]](#) ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).[\[1\]](#)

Mass Spectrometry

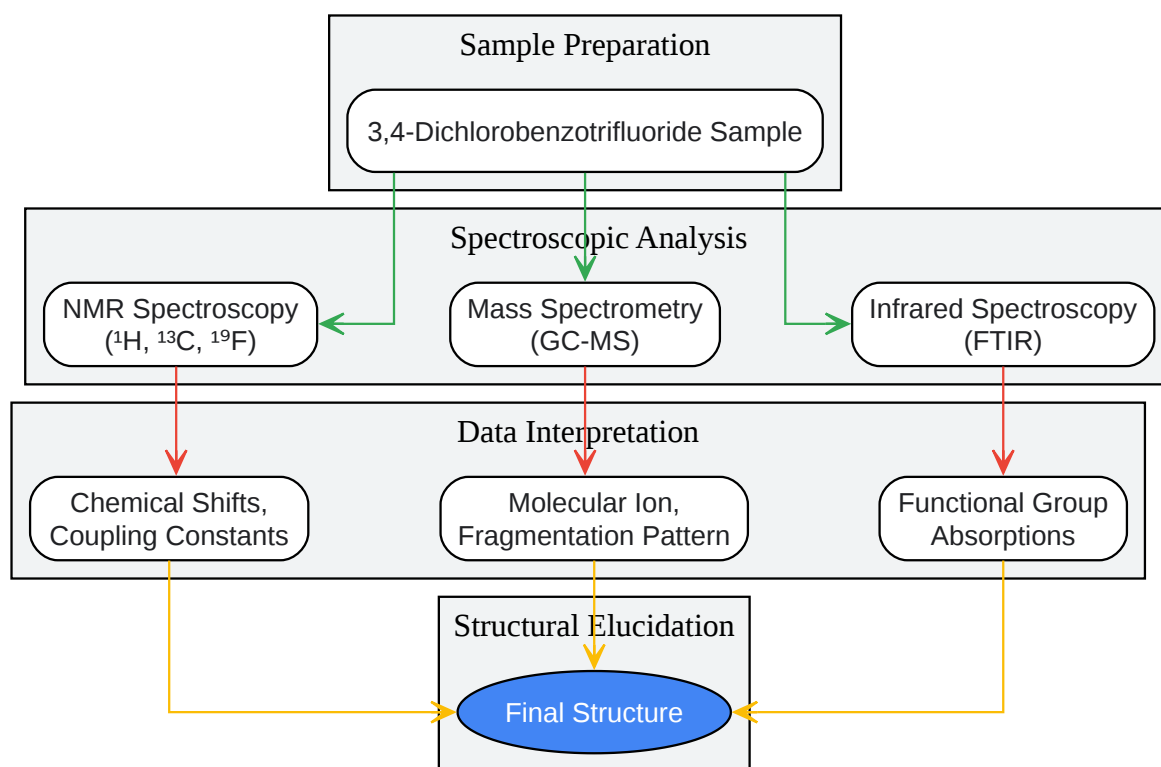
The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[\[1\]](#) A dilute solution of the compound in a volatile organic solvent is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and the resulting ions are separated based on their mass-to-charge ratio.[\[1\]](#)

Infrared (IR) Spectroscopy

For a liquid sample like **3,4-Dichlorobenzotrifluoride**, the IR spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) and mounted in the sample holder of an FTIR spectrometer.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}).[1]

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for structural elucidation.



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Spectroscopic analysis workflow.



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Simplified fragmentation pathway.

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